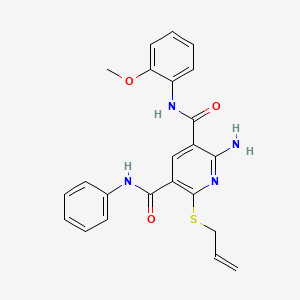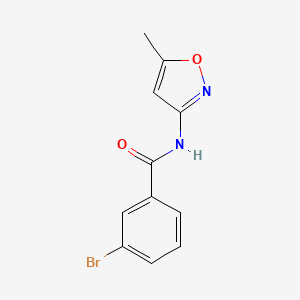
N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MAG, is a novel small molecule that has been extensively studied for its potential therapeutic applications. MAG is a selective inhibitor of the protein-protein interaction between the transcription factors CBP and p300, which play critical roles in various cellular processes, including gene expression, cell proliferation, and differentiation.
Wirkmechanismus
N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the protein-protein interaction between CBP and p300 by binding to the bromodomain of CBP. This disrupts the recruitment of p300 to the transcriptional complex, leading to the inhibition of gene expression. The inhibition of CBP-p300 interaction by N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to promote the survival of neurons and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is its selectivity for CBP-p300 interaction, which makes it a potential therapeutic agent with minimal side effects. However, N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it challenging to use in certain lab experiments. In addition, the mechanism of action of N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One of the potential directions is to optimize the synthesis method to improve the solubility of N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in water. Another direction is to study the mechanism of action of N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in more detail to identify potential therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in preclinical and clinical trials for various diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by disrupting the CBP-p300 interaction, which is critical for the transcription of oncogenes. N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N~2~-methyl-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects by promoting the survival of neurons and reducing neuroinflammation.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-21(25(23,24)18-9-3-2-4-10-18)14-19(22)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-13H,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHIOKQVPOEVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=CC=CC=C2C=C1)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N-naphthalen-2-yl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



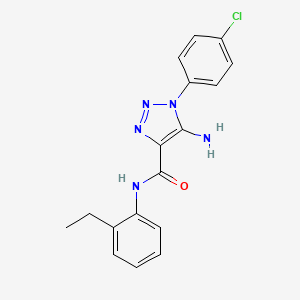


![methyl 1-cyclopropyl-2-[(4-fluorobenzyl)thio]-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844391.png)
![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B4844393.png)
![N-(2,3-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4844409.png)
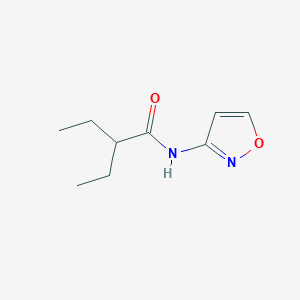
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)
![methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4844423.png)
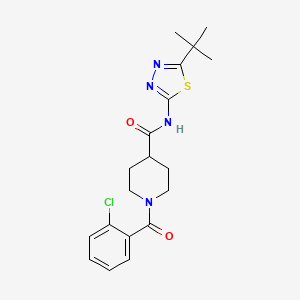
![4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)
